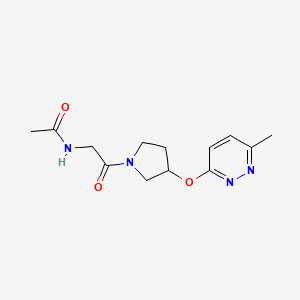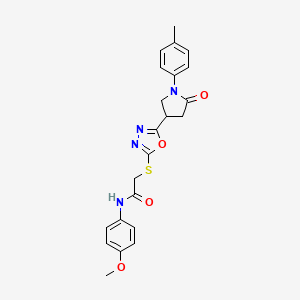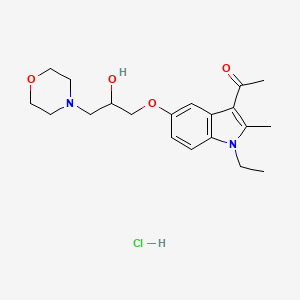
1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C20H29ClN2O4 . It has a molecular weight of 396.9 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C20H28N2O4.ClH/c1-4-22-14 (2)20 (15 (3)23)18-11-17 (5-6-19 (18)22)26-13-16 (24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H . The Canonical SMILES string is CCN1C (=C (C2=C1C=CC (=C2)OCC (CN3CCOCC3)O)C (=O)C)C.Cl . Physical And Chemical Properties Analysis
This compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 396.1815851 g/mol . The topological polar surface area is 63.9 Ų . The heavy atom count is 27 .Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
- An efficient synthesis of NK(1) receptor antagonist Aprepitant, which involves a direct condensation to yield a 2-hydroxy-1,4-oxazin-3-one, demonstrates advanced methodologies for producing complex molecules with potential therapeutic uses (Brands et al., 2003).
Heterocyclic Compound Synthesis
- Research on the synthesis of heterocyclic compounds, such as N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine reacting with morpholines, highlights the versatility of morpholine derivatives in generating pharmacologically relevant structures (Borisov et al., 2007).
Microwave-Assisted Organic Synthesis
- A study on microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via the Mannich reaction shows the efficiency of modern synthesis techniques in creating morpholine-containing compounds, which could be related to the target compound's synthesis (Aljohani et al., 2019).
Anti-inflammatory and Antimicrobial Applications
- The design and synthesis of thiophene derivatives including a morpholine moiety, and their evaluation for anti-inflammatory activity, demonstrate the potential for compounds with morpholine groups to serve as bases for therapeutic agents (Helal et al., 2015).
- A molecular docking study of novel synthesized pyrazole derivatives, including morpholinophenyl ethanone, for antibacterial activity, suggests the application of morpholine derivatives in addressing microbial resistance (Khumar et al., 2018).
Novel Synthetic Pathways
- Innovative synthetic routes to morpholinones, as highlighted by catalytic enantioselective synthesis enabled by aza-benzilic ester rearrangement, illustrate the development of complex morpholine-containing frameworks for potential pharmaceutical applications (He et al., 2021).
Propiedades
IUPAC Name |
1-[1-ethyl-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methylindol-3-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-4-22-14(2)20(15(3)23)18-11-17(5-6-19(18)22)26-13-16(24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHRLDACWOBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCOCC3)O)C(=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
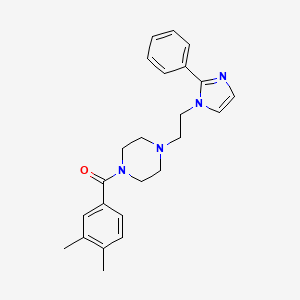


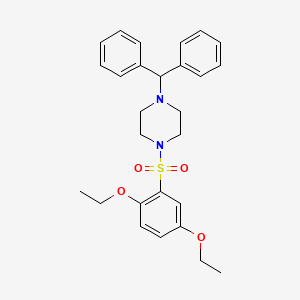
![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)
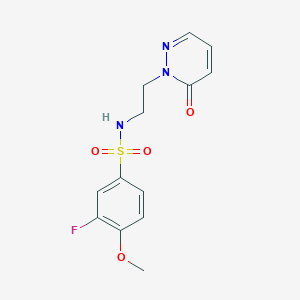
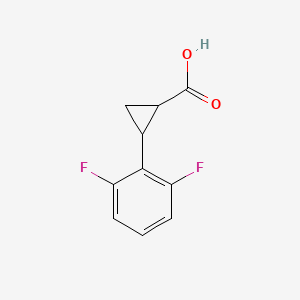
![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

